molecular formula C16H15BrF3IO3S B15126054 (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate

(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate

Cat. No.: B15126054
M. Wt: 551.2 g/mol
InChI Key: OTMXSMDJCLTCNC-UHFFFAOYSA-M
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Description

(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H15BrF3IO3S. It is a member of the iodonium salts family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-bromophenyl)iodonium salts with mesitylene in the presence of a suitable oxidizing agent. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and other electrophiles. Typical reaction conditions involve solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted aromatic compound .

Scientific Research Applications

(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which influence its reactivity and selectivity in organic reactions. Its bromophenyl and mesityl groups provide distinct steric and electronic properties that can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C16H15BrF3IO3S

Molecular Weight

551.2 g/mol

IUPAC Name

(4-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

OTMXSMDJCLTCNC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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